molecular formula C8H2F6N2S B13902487 2-Sulfanylidene-4,6-bis(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile CAS No. 265665-03-0

2-Sulfanylidene-4,6-bis(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile

Cat. No.: B13902487
CAS No.: 265665-03-0
M. Wt: 272.17 g/mol
InChI Key: CAYGLJAVMDNQLH-UHFFFAOYSA-N
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Description

4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and a thioxopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-thioxopyridine-3-carbonitrile with trifluoromethylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioxopyridine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is unique due to its combination of trifluoromethyl groups and a thioxopyridine core, which imparts distinct chemical and physical properties

Properties

CAS No.

265665-03-0

Molecular Formula

C8H2F6N2S

Molecular Weight

272.17 g/mol

IUPAC Name

2-sulfanylidene-4,6-bis(trifluoromethyl)-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H2F6N2S/c9-7(10,11)4-1-5(8(12,13)14)16-6(17)3(4)2-15/h1,3H

InChI Key

CAYGLJAVMDNQLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=S)N=C1C(F)(F)F)C#N)C(F)(F)F

Origin of Product

United States

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